molecular formula C21H19NO3 B2592125 N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide CAS No. 329779-55-7

N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide

Cat. No.: B2592125
CAS No.: 329779-55-7
M. Wt: 333.387
InChI Key: MQFMURYZQQHMOL-RAXLEYEMSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide is a chemical compound with the molecular formula C21H19NO3 and a molecular weight of 333.4 g/mol . This acrylamide derivative is of significant interest in medicinal chemistry and anticancer research, particularly due to its structural features which are associated with potent biological activity. The compound incorporates a naphthalene ring system, a scaffold widely recognized in drug discovery for its ability to enhance metabolic stability and interact with various biological targets . Research on compounds bearing strong structural similarities, specifically naphthalene-acrylamide conjugates, has demonstrated promising antitumor properties. These related molecules have shown potent cytotoxic effects against human breast cancer cell lines, such as MCF-7, by inhibiting key enzymes like aromatase and inducing programmed cell death (apoptosis) . The mechanism is believed to involve the disruption of cell cycle progression, notably arrest at the G1 phase, and the promotion of apoptosis through the modulation of key protein regulators, including the downregulation of the anti-apoptotic Bcl-2 protein and the upregulation of pro-apoptotic Bax and caspase 9 levels . The core acrylamide moiety in its structure can serve as a key pharmacophore, potentially acting as a Michael acceptor capable of interacting with cellular nucleophiles, a mechanism employed by several covalently binding kinase inhibitors and anticancer agents . The presence of methoxy groups on the phenyl ring may further influence the compound's electronic properties and binding affinity. This compound is a valuable chemical tool for researchers exploring novel therapeutic agents, especially in the fields of oncology and molecular pharmacology. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-N-(2,4-dimethoxyphenyl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-17-11-12-19(20(14-17)25-2)22-21(23)13-10-16-8-5-7-15-6-3-4-9-18(15)16/h3-14H,1-2H3,(H,22,23)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFMURYZQQHMOL-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)/C=C\C2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide typically involves the reaction of 2,4-dimethoxyaniline with 1-naphthylacrylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using larger reactors, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Methoxy Group Positioning
  • 3,4-Dimethoxyphenyl Analogs : Compounds like (E)-3-(3,4-dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide () exhibit moderate antifungal activity. The 3,4-dimethoxy configuration enhances electron-donating effects, improving interaction with fungal enzymes .
  • 2,3-Dimethoxyphenyl Analogs: (E)-3-(2,3-Dimethoxyphenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide () demonstrates acetylcholinesterase inhibition, suggesting that ortho-methoxy groups may favor π-π stacking in enzyme active sites .
Naphthyl vs. Phenyl Groups
  • Naphthyl-Containing Analogs : (2E)-3-(1-Naphthyl)-N-phenylacrylamide () lacks methoxy groups but shares the naphthyl moiety. The naphthyl group’s extended conjugated system may enhance UV absorption and fluorescence properties, useful in imaging or photodynamic therapy .
  • Hydroxyphenyl Analogs : 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide () shows anti-inflammatory activity (IC50 <17.21 μM), indicating that hydroxyl groups improve hydrogen-bonding interactions with inflammatory targets like COX-2 .
Antifungal Activity

Compounds with multiple methoxy groups, such as (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide (), exhibit enhanced antifungal activity due to improved membrane penetration and interference with ergosterol biosynthesis. The target compound’s two methoxy groups may offer moderate activity compared to trimethoxy derivatives .

Anti-Inflammatory Activity

Hydroxy-methoxy hybrids like compound 4 in (IC50 ~17.00 μM) outperform pure methoxy derivatives, suggesting that hydroxyl groups are critical for targeting NF-κB or MAPK pathways. The absence of hydroxyl groups in the target compound may limit its anti-inflammatory efficacy unless compensated by naphthyl-mediated hydrophobic interactions .

Neuroprotective Potential

Naphthyl-containing acrylamides, such as those in , demonstrate protective effects in PC12 neuronal cells. The target compound’s naphthyl group could similarly mitigate oxidative stress, though this requires experimental validation .

Data Table: Key Structural Analogs and Activities

Compound Name (Reference) Substituents (R1, R2) Biological Activity Key Findings
N-(2,4-Dimethoxyphenyl)-3-(1-naphthyl)acrylamide (Target) R1=2,4-dimethoxy, R2=1-naphthyl Inferred: Antifungal, Neuroprotective Structural balance of methoxy and naphthyl groups.
(E)-3-(3,4-Dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide R1=3,4-dimethoxy, R2=isoindolinyl Antifungal (Moderate) Methoxy count correlates with activity.
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide R1=4-hydroxy-3-methoxy, R2=hydroxy-methoxyethyl Anti-inflammatory (IC50 <17.21 μM) Hydroxyl groups enhance target binding.
(2E)-3-(1-Naphthyl)-N-phenylacrylamide R1=H, R2=1-naphthyl Potential: Fluorescence, Photodynamic Naphthyl enhances conjugation for imaging.

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a detailed overview of its biological activity, including mechanisms of action, antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a distinctive structure characterized by the presence of both methoxy groups and a naphthyl moiety. This unique configuration is believed to enhance its lipophilicity and biological activity compared to other similar compounds.

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms involved often include:

  • Induction of Oxidative Stress : Some studies have shown that these compounds can increase the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .
  • Disruption of Glutathione Homeostasis : A notable effect observed is the depletion of intracellular reduced glutathione, which is crucial for maintaining cellular redox balance. This depletion can sensitize cancer cells to oxidative stress and promote cell death .

Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated in various studies. Key findings include:

  • In Vitro Efficacy : The compound has demonstrated significant cytotoxicity against several cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (breast carcinoma), and LoVo (colorectal carcinoma) cells. The IC50 values reported for these cell lines indicate potent activity, often within the low micromolar range .

Table 1: Antiproliferative Activity Against Various Cancer Cell Lines

Cell LineIC50 (μM)Reference
HeLa2.2 - 21.7
MCF-70.058
LoVo30 - 700

Case Studies

Several studies have explored the efficacy of this compound in more detail:

  • Study on HeLa Cells : In a study assessing various derivatives, this compound was found to significantly inhibit the growth of HeLa cells through mechanisms involving oxidative stress and apoptosis induction .
  • Comparative Analysis : A comparative analysis with other phenylcinnamide derivatives revealed that modifications in the methoxy group positioning greatly influenced antiproliferative activity. Compounds with multiple methoxy groups exhibited enhanced potency compared to their unsubstituted counterparts .

Potential Therapeutic Applications

Given its promising biological activity, this compound is being considered as a lead compound for developing new anticancer drugs. Its ability to induce apoptosis in cancer cells while sparing normal cells presents an attractive therapeutic profile.

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